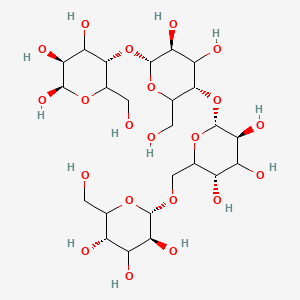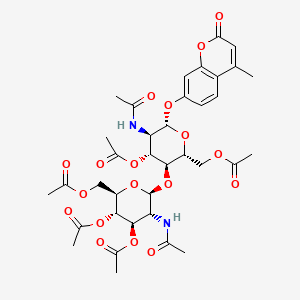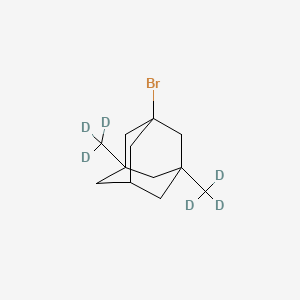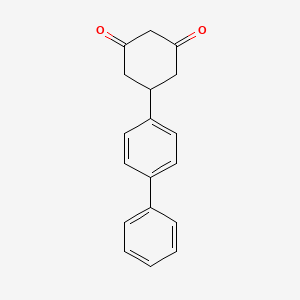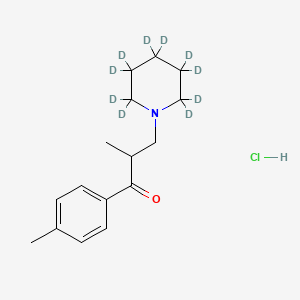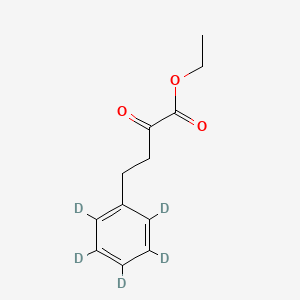
Antipyrine-d3
概要
説明
Antipyrine-d3, also known as Phenazone-d3, is a deuterium-labeled derivative of Antipyrine. It is an antipyretic and analgesic compound widely used in pharmaceutical research. The molecular formula of this compound is C11H9D3N2O, and it has a molecular weight of 191.24 g/mol .
科学的研究の応用
Antipyrine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a probe agent for studying oxidative metabolism and reaction mechanisms.
Biology: Employed in metabolic studies to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to assess drug metabolism and interactions.
Industry: Applied in the development of stable isotope-labeled standards for analytical testing
作用機序
Target of Action
Antipyrine-d3, also known as Phenazone-d3, primarily targets the Cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .
Mode of Action
This compound is thought to act primarily in the Central Nervous System (CNS), where it increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
This compound affects the prostaglandin synthesis pathway. By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
This compound is metabolized in the liver, and its major metabolites include 3-hydroxymethylantipyrine (HMA), norantipyrine (NORA), and 4-hydroxyantipyrine (OHA) . These metabolites are formation rate-limited, meaning their disposition in the body depends on the rate of their formation . The pharmacokinetics of this compound is characterized by its complete oral bioavailability and short time to achieve maximal systemic concentrations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the cyclooxygenase enzymes and subsequently reducing prostaglandin synthesis, this compound alleviates these symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, parameters such as time, temperature, and pH can affect the extraction and rebinding of this compound from imprinted matrices . Additionally, the presence of other drugs or diseases can impact the metabolism of this compound, as it is often used to test the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
Safety and Hazards
Antipyrine, the non-deuterated form, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, specific target organ toxicity (single exposure), and as a combustible dust .
将来の方向性
生化学分析
Biochemical Properties
Antipyrine-d3 interacts with various enzymes, proteins, and other biomolecules. It is often used as a probe agent for oxidative metabolism, indicating its interaction with oxidative enzymes . The nature of these interactions is primarily through the process of metabolism, where this compound is processed by enzymes in the liver .
Cellular Effects
This compound influences cell function through its role in oxidative metabolism It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound involves its interactions with enzymes involved in oxidative metabolism . It is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound is formation rate limited in the rabbit, indicating that its effects may change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, it was found that total body clearance was significantly elevated in the tail suspended rats from both the i.v. and p.o. dosing groups after 3 and 7 days of simulated weightlessness .
Metabolic Pathways
This compound is involved in oxidative metabolism pathways . It is metabolized by enzymes in the liver, indicating its interaction with these enzymes .
Transport and Distribution
Given its role in oxidative metabolism, it is likely that it is transported to the liver where it is metabolized .
Subcellular Localization
Given its role in oxidative metabolism, it is likely localized in the liver where it is metabolized .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrine-d3 involves the incorporation of deuterium atoms into the Antipyrine molecule. One common method is the deuterium exchange reaction, where Antipyrine is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling .
化学反応の分析
Types of Reactions
Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
Antipyrine: The non-deuterated form of Antipyrine-d3, used for similar applications but without the isotopic labeling.
Phenazone: Another name for Antipyrine, commonly used in pharmaceutical formulations.
Deuterated Analogs: Other deuterium-labeled compounds used in metabolic and pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for studying drug metabolism and interactions .
特性
IUPAC Name |
5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675632 | |
| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65566-62-3 | |
| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


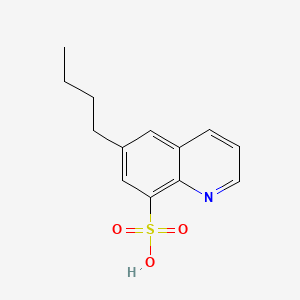

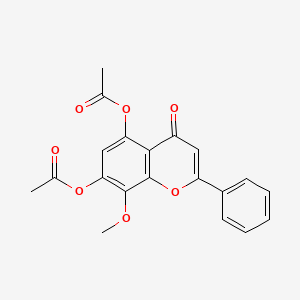
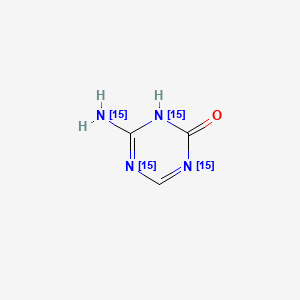
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
